molecular formula C21H19N7O3S B12803793 4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-N-(4-methyl-pyrimidin-2-yl)-benzenesulfonamide CAS No. 29821-99-6

4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-N-(4-methyl-pyrimidin-2-yl)-benzenesulfonamide

Cat. No.: B12803793
CAS No.: 29821-99-6
M. Wt: 449.5 g/mol
InChI Key: FUEQWUQEKJEBIC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature Derivation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide . The derivation follows these principles:

  • Parent Structure : Benzenesulfonamide serves as the root name, indicating a benzene ring attached to a sulfonamide group (-SO₂NH₂).
  • Substituent on the Benzene Ring : A diazenyl (-N=N-) group at the 4-position connects to a pyrazole derivative.
  • Pyrazole Substituent : The pyrazole ring is substituted with a methyl group at position 3, a phenyl group at position 1, and a ketone (=O) at position 5.
  • Sulfonamide Nitrogen Substituent : The sulfonamide’s nitrogen is bonded to a 4-methylpyrimidin-2-yl group.

The systematic name reflects the compound’s topology, prioritizing functional groups and substituents according to IUPAC hierarchy rules.

Molecular Formula Molecular Weight
C₂₁H₁₉N₇O₃S 449.5 g/mol

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by several registry numbers and codes:

Identifier Type Value
CAS Registry Number 29821-99-6
UN

Properties

CAS No.

29821-99-6

Molecular Formula

C21H19N7O3S

Molecular Weight

449.5 g/mol

IUPAC Name

4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C21H19N7O3S/c1-14-12-13-22-21(23-14)27-32(30,31)18-10-8-16(9-11-18)24-25-19-15(2)26-28(20(19)29)17-6-4-3-5-7-17/h3-13,19H,1-2H3,(H,22,23,27)

InChI Key

FUEQWUQEKJEBIC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3C(=NN(C3=O)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-N-(4-methyl-pyrimidin-2-yl)-benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of a β-keto ester with hydrazine hydrate to form the pyrazole ring.

    Azo Coupling Reaction: The pyrazole derivative is then subjected to an azo coupling reaction with a diazonium salt derived from aniline.

    Sulfonamide Formation: The final step involves the reaction of the azo compound with 4-methyl-2-aminopyrimidine and benzenesulfonyl chloride under basic conditions to form the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the azo group, converting it into corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

In the industrial sector, the compound is used in the development of dyes and pigments due to its azo group, which imparts vivid colors.

Mechanism of Action

The mechanism of action of 4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-N-(4-methyl-pyrimidin-2-yl)-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This interaction can disrupt metabolic pathways and cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Property/Compound Target Compound 4-[3-(4-Hydroxyphenyl)-5-aryl-pyrazolyl]benzenesulfonamide N-[4-(Pyrazolyl-phenyl)]-butanamide ()
Core Structure Pyrazole-azo-sulfonamide with pyrimidine Pyrazole-sulfonamide with phenol Pyrazole-tetrazole-sulfonamide with tert-pentyl substituents
Key Substituents 4-Methyl-pyrimidin-2-yl, phenyl, methyl 4-Hydroxyphenyl, aryl Tetrazole, pyrrolidinyl, 2,4-di-tert-pentylphenoxy
Molecular Weight (approx.) ~480 g/mol ~400–450 g/mol ~850 g/mol
Reported Bioactivity Not explicitly stated (inference: potential enzyme inhibition) Carbonic anhydrase inhibition, cytotoxicity Not provided (structural focus)
Synthesis Method Likely involves azo coupling and sulfonamide formation (similar to ) Condensation of hydrazines with aldehydes/ketones Multi-step synthesis with tetrazole-thioether formation
Solubility Moderate (polar sulfonamide vs. hydrophobic pyrimidine) High (hydroxyl groups enhance polarity) Low (bulky tert-pentyl groups reduce solubility)

Structural Differences and Implications

  • Pyrimidine vs.
  • Azo Bridge vs. Direct Linkage: The azo group in the target compound introduces conjugation, which could enhance UV-Vis absorbance properties but may reduce metabolic stability compared to non-azo analogs .
  • Tetrazole vs. Pyrimidine : The tetrazole-thioether moiety in ’s compound adds sulfur-based interactions and metabolic resistance, contrasting with the pyrimidine’s nitrogen-rich pharmacophore .

Biological Activity

The compound 4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-N-(4-methyl-pyrimidin-2-yl)-benzenesulfonamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anticancer effects, and other relevant pharmacological activities.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N6O2C_{21}H_{20}N_{6}O_{2} with a molecular weight of 388.42 g/mol. The structure features a pyrazole ring, an azo group, and a sulfonamide moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including the compound . The following table summarizes findings related to the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various pathogens:

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.300.35
Candida albicans0.400.45

These results indicate that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and fungal pathogens such as Candida albicans .

Anticancer Activity

The compound's anticancer potential has also been explored. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values for these cell lines were found to be:

Cell Line IC50 (µM)
MCF-715.0
A54912.5

Mechanistically, the compound appears to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Biofilm Disruption : The compound has shown efficacy in disrupting biofilm formation in bacterial cultures, which is crucial for treating chronic infections .
  • Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant properties, contributing to its overall therapeutic profile.

Case Studies

Several case studies have highlighted the effectiveness of similar pyrazole derivatives in clinical settings:

  • Case Study on Antimicrobial Resistance : A study involving patients with chronic infections showed that pyrazole derivatives reduced bacterial load significantly compared to standard treatments.
  • Cancer Treatment Trials : Clinical trials using pyrazole-based compounds demonstrated improved patient outcomes in terms of tumor reduction and survival rates when combined with conventional chemotherapy .

Q & A

Q. What are the key synthetic methodologies for preparing this compound, and how can reaction intermediates be monitored?

The synthesis involves sequential steps:

  • Cyclocondensation : Formation of the pyrazole core via reaction of hydrazine derivatives with β-keto esters or diketones under acidic conditions .
  • Azo Coupling : Diazotization of aniline derivatives followed by coupling with the pyrazole sulfonamide moiety under controlled pH (e.g., 4–6) to ensure regioselectivity .
  • Sulfonamide Formation : Reaction of sulfonyl chlorides with 4-methylpyrimidin-2-amine in the presence of a base like triethylamine .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC at each stage to track intermediates. Adjust reaction time/temperature if byproducts (e.g., disubstituted azo compounds) are detected .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • 1H/13C NMR : Confirm the pyrazole ring (δ 6.0–7.5 ppm for aromatic protons), azo group (no direct proton signal), and sulfonamide (δ 3.1–3.3 ppm for methyl groups on pyrimidine) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error to distinguish from structural analogs .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches .

Q. How do the sulfonate and azo groups influence this compound’s solubility and stability?

  • Solubility : The sulfonate group enhances water solubility (>50 mg/mL in aqueous buffers at pH 7.4), critical for biological assays. Azo groups may reduce solubility in nonpolar solvents .
  • Stability : Light-sensitive due to the azo linkage; store in amber vials at –20°C. Degradation products (e.g., free amines) can be monitored via HPLC .

Q. What purification strategies are recommended to isolate high-purity samples?

  • Recrystallization : Use ethanol/water mixtures (70:30 v/v) to remove unreacted sulfonamide precursors .
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (30–50%) to separate azo regioisomers .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in the pyrazole-azo-sulfonamide system?

  • Crystal Growth : Slow evaporation of DMSO/acetone solutions yields diffraction-quality crystals.
  • Key Metrics : Bond angles around the azo group (N=N–C, ~120°) and planarity of the pyrazole-sulfonamide moiety confirm conjugation .
  • Contradictions : If NMR suggests rotational isomerism, compare crystallographic data to rule out dynamic effects .

Q. What in vitro assays are suitable for evaluating its bioactivity, particularly against cancer-associated enzymes?

  • Carbonic Anhydrase Inhibition : Use stopped-flow CO2 hydration assays (pH 6.5, 25°C) with recombinant hCA IX/XII isoforms. IC50 values <100 nM indicate high potency .
  • Cytotoxicity : MTT assays on HeLa or MCF-7 cells; compare dose-response curves (24–72 hr exposure) to assess time-dependent effects .

Q. How can researchers optimize synthesis yield using design of experiments (DoE)?

  • Variables : Temperature (60–100°C), pH (4–7), and stoichiometry (1:1–1:2 for azo coupling) .
  • Response Surface Modeling : Identify optimal conditions (e.g., 80°C, pH 5.5) to maximize yield (>75%) while minimizing byproducts .

Q. How to address discrepancies in reported bioactivity data across structural analogs?

  • Assay Conditions : Normalize data to pH, temperature, and enzyme isoform (e.g., hCA IX vs. XII) .
  • Structural Comparisons : Overlay crystal structures of analogs to identify substituent effects (e.g., 4-methylpyrimidine vs. phenyl groups) on binding affinity .

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